4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenylthio group and a butanoyl group
Preparation Methods
The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorophenylthio Intermediate: The initial step involves the synthesis of 4-fluorophenylthiol, which can be achieved through the reaction of 4-fluorobenzenethiol with an appropriate halogenating agent.
Attachment of the Butanoyl Group: The next step involves the reaction of the fluorophenylthiol intermediate with butanoyl chloride in the presence of a base to form the 4-(4-fluorophenylthio)butanoyl intermediate.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with 3-methylpiperazine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The fluorophenylthio group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar compounds to 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one include:
4-(4-Fluorophenyl)thio-1-butanol: This compound shares the fluorophenylthio group but lacks the piperazine ring and butanoyl group.
4-(4-Fluorophenyl)thio-1-butanone: Similar to the target compound but with a simpler structure, lacking the piperazine ring.
4-(4-Fluorophenyl)thio-1-butanamide: Contains the fluorophenylthio group and butanoyl group but with an amide linkage instead of the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZSVDYEXUUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.